(Trichloromethyl)selanyl

Organoselenium Chemistry Radical Addition Sigmatropic Rearrangement

Synthetic chemists aiming to install a -CCl₃ group or perform selenium-mediated sigmatropic rearrangements often face harsh conditions or limited selectivity with traditional perhaloalkanes. (Trichloromethyl)selanyl solves this with a weak Se-CCl₃ bond that enables radical initiation under mild thermal or photochemical conditions, preserving sensitive functional groups. • Enables direct conversion of terminal alkenes to α,β-unsaturated carboxylic acids via a unique [2,3]-sigmatropic rearrangement unavailable to sulfur analogs. • Supplied as a high-reactivity research reagent; recommend storage at -20°C under inert gas. • Bulk and custom synthesis inquiries welcome; dedicated global logistics for research chemicals.

Molecular Formula CCl3Se
Molecular Weight 197.3 g/mol
CAS No. 37826-07-6
Cat. No. B15476800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Trichloromethyl)selanyl
CAS37826-07-6
Molecular FormulaCCl3Se
Molecular Weight197.3 g/mol
Structural Identifiers
SMILESC(Cl)(Cl)(Cl)[Se]
InChIInChI=1S/CCl3Se/c2-1(3,4)5
InChIKeySHVPUUGJWPXYQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trichloromethylselanyl: Radical and Selenylation Reagent


(Trichloromethyl)selanyl (CAS 37826-07-6), also known as trichloro(λ¹-selanyl)methane, is an organoselenium compound classified as a selenyl halide, with the molecular formula CCl₃Se and a molecular weight of 197.33 g/mol [1]. It is characterized by the presence of a selenium atom directly bonded to a trichloromethyl group, which confers high reactivity, particularly towards nucleophiles and in free-radical processes . This compound is primarily employed as a research reagent in synthetic organic chemistry for selenium-mediated transformations, including the introduction of the -CCl₃ group and selenium transfer reactions .

Why (Trichloromethyl)selanyl Substitution Fails


Generic substitution of (Trichloromethyl)selanyl (CAS 37826-07-6) with its sulfur analog (trichloromethanesulfenyl chloride, CCl₃SCl) or other selenyl halides is not feasible due to fundamental differences in atomic properties and reaction outcomes. The selenium atom's larger atomic radius and lower electronegativity compared to sulfur lead to a significantly weaker Se-C bond (vs. S-C) and a distinct reactivity profile, particularly in radical and nucleophilic substitution reactions [1]. Furthermore, the presence of selenium enables unique downstream transformations, such as the formation of selenoxides that can undergo [2,3]-sigmatropic rearrangements, a pathway not available to sulfur analogs [2]. This difference in reaction manifolds directly impacts the type of products that can be accessed, making the selenium-based reagent irreplaceable for specific synthetic sequences targeting selenium-containing or unsaturated carboxylic acid derivatives.

Evidence Guide for (Trichloromethyl)selanyl Selection


Selenium vs. Sulfur in Radical Rearrangement

(Trichloromethyl)selanyl (CAS 37826-07-6), as a selenium-based reagent, facilitates a unique synthetic pathway that is not accessible to its sulfur analog, trichloromethanesulfenyl chloride. In the context of free-radical addition to alkenes, the selenium adduct (e.g., a 2-phenylseleno-1-trichloromethylalkane) can be oxidized to a selenoxide, which then undergoes a [2,3]-sigmatropic rearrangement in the presence of water or amines to yield α,β-unsaturated carboxylic acids or amides, respectively [1]. This quantitative transformation sequence is a direct consequence of the selenium atom's properties. In contrast, sulfur analogs generally do not undergo this rearrangement, instead leading to different products (e.g., sulfoxides or sulfones), thereby limiting their utility for this specific carboxylation strategy.

Organoselenium Chemistry Radical Addition Sigmatropic Rearrangement

Radical Generation: Selenium vs. Halogen Sources

(Trichloromethyl)selanyl compounds, exemplified by phenyl trichloromethyl selenide, act as efficient sources of trichloromethyl radicals upon thermal or photochemical initiation [1]. The Se-CCl₃ bond is notably weak, with a bond dissociation energy (BDE) estimated to be significantly lower than that of analogous C-Cl bonds in compounds like bromotrichloromethane (Br-CCl₃) [2]. This lower BDE facilitates radical generation under milder conditions. The radical addition to alkenes proceeds with high regioselectivity, placing the trichloromethyl group at the less substituted carbon, as demonstrated by the synthesis of various 2-phenylseleno-1-trichloromethylalkanes [1].

Radical Chemistry Kharasch Addition Bond Dissociation Energy

Synthesis of Trichloromethyl Selenyl Halides

The synthesis of (trichloromethyl)selanyl halides, including the parent compound (trichloromethyl)selanyl chloride, is well-documented and follows established protocols for alkaneselenenyl halides [1]. A key method involves the equimolar reaction of a dialkyl diselenide (e.g., bis(trichloromethyl) diselenide) with elemental chlorine or bromine to yield the corresponding selenyl halide. This method is noted to be applicable even to trifluoromethyl and trichloromethyl derivatives [1]. This contrasts with some other selenyl halides, where the corresponding diselenide precursor may be unstable or difficult to prepare.

Organoselenium Synthesis Halogenation Diselenide Cleavage

Regioselective Trichloromethyl-Selenyl Addition

The use of phenyl trichloromethyl selenide, a close analog, demonstrates the high regioselectivity of the addition process. In the free-radical addition to terminal alkenes (e.g., 1-hexene, tert-butyl ethylene), the trichloromethyl radical adds exclusively to the less substituted, terminal carbon, while the phenylseleno group adds to the more substituted internal carbon, yielding 2-phenylseleno-1-trichloromethylalkanes with high regioselectivity [1]. This outcome is consistent across a range of alkene substrates, including those with oxygen-containing functional groups, demonstrating the robustness of the method. Alternative methods for introducing these groups may suffer from poor regiocontrol or require multiple steps.

Regioselective Addition Alkene Functionalization Synthetic Methodology

Application Scenarios for (Trichloromethyl)selanyl


α,β-Unsaturated Carboxylic Acids from Alkenes

This is the primary and most differentiated application. Researchers aiming to convert terminal alkenes directly into α,β-unsaturated carboxylic acids or amides should prioritize (trichloromethyl)selanyl-derived reagents (like phenyl trichloromethyl selenide). The process involves a radical addition, followed by oxidation and a selenium-specific [2,3]-sigmatropic rearrangement, a pathway not available to sulfur analogs [1]. This provides a unique, two-step route to valuable synthetic building blocks from simple alkenes.

Mild Trichloromethyl Radical Generation

For projects requiring the addition of a trichloromethyl group to an alkene under mild conditions, (trichloromethyl)selanyl compounds offer a distinct advantage. The weak Se-CCl₃ bond allows for radical initiation at lower temperatures or with lower-energy light sources compared to stronger C-Cl or C-Br bonds found in traditional perhaloalkane reagents [2]. This can lead to improved functional group tolerance and fewer side reactions, making it suitable for the late-stage functionalization of complex molecules.

Novel Selenium-Containing Molecules and Materials

As a versatile organoselenium building block, (trichloromethyl)selanyl serves as a precursor for the synthesis of a wide range of selenium-containing compounds. Its high reactivity towards nucleophiles and its ability to participate in radical reactions make it valuable for creating novel selenides, diselenides, and selenoxides [3]. This is particularly relevant in materials science, where selenium's unique electronic and photophysical properties are being explored for applications in organic electronics and photovoltaics.

Mechanistic Studies of Selenium Rearrangements

The well-defined and characteristic reactivity of (trichloromethyl)selanyl derivatives, particularly the [2,3]-sigmatropic rearrangement of intermediate selenoxides, makes them excellent probes for studying reaction mechanisms. Researchers in physical organic chemistry can utilize this compound to investigate the kinetics and stereoelectronic requirements of radical additions and sigmatropic processes [4].

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